N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol
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Overview
Description
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol is a polyhydroxylated piperidine derivative. This compound is known for its potent inhibitory effects on specific glycosidases, particularly α-L-fucosidase. It has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol can be synthesized through multiple routes. One common method involves the use of methyl α-D-glucopyranoside as a starting material. The synthesis typically includes the following steps:
Protection: The hydroxyl groups of methyl α-D-glucopyranoside are protected using isopropylidene groups.
Reduction: The protected intermediate undergoes reduction to form 2,3-O-isopropylidene-D-lyxono-1,4-lactone.
Imination: The lactone is then converted to 1,5-dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol.
Deprotection: Finally, the isopropylidene groups are removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol primarily undergoes substitution reactions due to the presence of its imino and hydroxyl groups. It can also participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides for N-alkylation reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions include various N-alkylated derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other glycosidase inhibitors.
Biology: It serves as a tool for studying glycosidase activity and inhibition.
Medicine: The compound is investigated for its potential to treat diseases related to glycosidase dysfunction, such as lysosomal storage disorders.
Industry: It is used in the development of diagnostic tools and affinity ligands
Mechanism of Action
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol exerts its effects by inhibiting glycosidases, particularly α-L-fucosidase. The compound binds to the active site of the enzyme, forming an ion-pair with a carboxylate group in the active site. This competitive inhibition prevents the enzyme from hydrolyzing its natural substrates .
Comparison with Similar Compounds
Similar Compounds
1,5-Dideoxy-1,5-imino-D-glucitol: Another glycosidase inhibitor with a similar structure but different specificity.
Deoxymannojirimycin: A potent inhibitor of α-D-mannosidase, structurally related to N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol.
Uniqueness
This compound is unique due to its high specificity for α-L-fucosidase and its potential therapeutic applications in treating glycosidase-related disorders. Its structure allows for selective inhibition, making it a valuable tool in both research and potential clinical applications .
Properties
CAS No. |
117894-15-2 |
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Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO4/c1-4-7(12)8(13)6(11)3-9(4)5(2)10/h4,6-8,11-13H,3H2,1-2H3/t4-,6+,7+,8-/m0/s1 |
InChI Key |
GABNCVVJUQVULK-IHBLQFBFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1C(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(CN1C(=O)C)O)O)O |
Origin of Product |
United States |
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